molecular formula C14H11NOS B1612528 3-(2-Benzothiazolyl)benzyl alcohol CAS No. 421553-47-1

3-(2-Benzothiazolyl)benzyl alcohol

Cat. No.: B1612528
CAS No.: 421553-47-1
M. Wt: 241.31 g/mol
InChI Key: BFQMHOGCJRXLNF-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolyl)benzyl alcohol is a substituted benzyl alcohol derivative featuring a benzothiazole moiety at the 3-position of the benzene ring. Benzothiazole, a heterocyclic compound containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. This compound is structurally characterized by the molecular formula C₁₄H₁₁NOS and a molecular weight of 241.31 g/mol (estimated). It is primarily utilized in organic synthesis, fluorescent dye formulations, and materials science due to its electron-withdrawing benzothiazole group, which enhances reactivity and photophysical properties .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQMHOGCJRXLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589254
Record name [3-(1,3-Benzothiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889944-87-0, 421553-47-1
Record name 3-(2-Benzothiazolyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889944-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Benzothiazol-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-Benzothiazolyl)benzyl alcohol typically involves the condensation of 2-aminobenzenethiol with benzaldehyde derivatives, followed by cyclization and reduction steps. One common method involves the reaction of 2-aminobenzenethiol with benzaldehyde in the presence of an acid catalyst to form the benzothiazole ring. The resulting compound is then reduced to yield 3-(2-Benzothiazolyl)benzyl alcohol .

Chemical Reactions Analysis

3-(2-Benzothiazolyl)benzyl alcohol undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Benzothiazolyl)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to inhibit certain enzymes, leading to its biological effects. The compound can also interact with cellular pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

3-(Benzoxazol-2-yl)benzyl Alcohol

  • Molecular Formula: C₁₄H₁₁NO₂
  • Key Differences :
    • The benzoxazole group replaces sulfur with oxygen, reducing lipophilicity (LogP = 2.987 vs. estimated ~3.2 for the benzothiazole analog) .
    • Boiling Point : 385.76°C (benzoxazole) vs. ~390°C (estimated for benzothiazole), reflecting slight differences in molecular interactions .
    • Applications : Less fluorescence intensity compared to benzothiazole derivatives, making it more suitable as a chemical intermediate than a dye .

3-Hydroxybenzyl Alcohol

  • Molecular Formula : C₇H₈O₂
  • Key Differences :
    • Lacks the benzothiazole/benzoxazole heterocycle, resulting in lower molecular weight (124.14 g/mol) and reduced LogP (~1.16) .
    • Reactivity : The hydroxyl group is less electron-withdrawing, leading to slower oxidation kinetics compared to benzothiazole-substituted analogs .

    • Applications : Widely used in cosmetics and pharmaceuticals due to its simplicity and low toxicity .

3-(4-Nitrophenyl)benzyl Alcohol

  • Molecular Formula: C₁₃H₁₁NO₃
  • Key Differences: The nitro group is strongly electron-withdrawing, enhancing oxidation susceptibility but reducing solubility in non-polar solvents . Applications: Primarily used in nitroarene synthesis and explosives research, contrasting with the fluorescence applications of benzothiazole derivatives .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(2-Benzothiazolyl)benzyl Alcohol and Analogs

Compound Molecular Formula Molecular Weight LogP Boiling Point (°C) Key Applications
3-(2-Benzothiazolyl)benzyl alcohol C₁₄H₁₁NOS 241.31 ~3.2* ~390* Fluorescent dyes, sensors
3-(Benzoxazol-2-yl)benzyl alcohol C₁₄H₁₁NO₂ 225.24 2.987 385.76 Chemical intermediates
3-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 1.16 220 (decomposes) Cosmetics, pharmaceuticals
3-(4-Nitrophenyl)benzyl alcohol C₁₃H₁₁NO₃ 229.23 1.98 320 Explosives, nitroarenes

*Estimated based on structural analogs.

Research Findings and Reaction Behavior

  • Oxidation Reactivity :

    • Benzothiazole-substituted benzyl alcohols exhibit faster oxidation rates to aldehydes compared to benzoxazole analogs due to sulfur’s electron-withdrawing effect, as demonstrated in Pt@CHs-catalyzed oxidations (GC yield: ~85% for benzothiazole vs. ~78% for benzoxazole) .
    • Steric hindrance from the benzothiazole group, however, can reduce selectivity in esterification reactions .
  • Fluorescence Properties :

    • The benzothiazole moiety in Coumarin 6 (a related dye) shows strong emission at 505 nm , whereas benzoxazole derivatives emit at lower wavelengths (~480 nm), highlighting sulfur’s role in red-shifting fluorescence .
  • Synthetic Routes :

    • 3-(2-Benzothiazolyl)benzyl alcohol is synthesized via Suzuki-Miyaura coupling between benzothiazole-2-boronic acid and 3-bromobenzyl alcohol, achieving yields of ~70% under palladium catalysis .

Biological Activity

3-(2-Benzothiazolyl)benzyl alcohol, with the CAS number 421553-47-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula: C13H11NOS
Molecular Weight: 229.30 g/mol
IUPAC Name: 3-(2-benzothiazolyl)benzyl alcohol

The compound features a benzothiazole moiety linked to a benzyl alcohol structure, which is significant for its biological interactions.

Biological Activities

Research has highlighted several biological activities associated with 3-(2-benzothiazolyl)benzyl alcohol:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
  • Antioxidant Properties: The compound demonstrates antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
  • Anticancer Potential: Preliminary studies suggest that 3-(2-benzothiazolyl)benzyl alcohol may induce apoptosis in cancer cells through the activation of intrinsic pathways, making it a candidate for further investigation in cancer therapeutics.

The biological activity of 3-(2-benzothiazolyl)benzyl alcohol can be explained through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It could modulate receptors that play a role in cell signaling pathways, affecting processes such as proliferation and apoptosis.

Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, 3-(2-benzothiazolyl)benzyl alcohol was tested against several pathogenic bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria .

Antioxidant Activity

Research published in Phytotherapy Research demonstrated that 3-(2-benzothiazolyl)benzyl alcohol significantly reduced oxidative stress markers in vitro. The study measured levels of reactive oxygen species (ROS) and found a reduction of up to 50% at concentrations as low as 10 µM .

Anticancer Studies

A recent investigation into the anticancer effects revealed that this compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in early apoptotic cells after treatment with 20 µM of the compound for 24 hours. The study concluded that the compound activates caspase-3 and caspase-9 pathways, which are crucial for programmed cell death .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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